N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC9693956
Molecular Formula: C21H22FN3O3
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O3 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H22FN3O3/c1-28-19-10-16(22)4-5-17(19)18-6-7-21(27)25(24-18)12-20(26)23-11-15-9-13-2-3-14(15)8-13/h2-7,10,13-15H,8-9,11-12H2,1H3,(H,23,26) |
| Standard InChI Key | JMRNOBAZHCYDSE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4 |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4 |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C21H22FN3O3, corresponds to a molecular weight of 383.4 g/mol. Its IUPAC name systematically describes the connectivity: the bicyclo[2.2.1]hept-5-en-2-ylmethyl group is appended to an acetamide nitrogen, while the pyridazinone ring is substituted at the 3-position with a 4-fluoro-2-methoxyphenyl moiety. The SMILES string (COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4) clarifies the spatial arrangement, emphasizing the bicyclic system’s bridgehead methylene group and the pyridazinone’s keto functionality.
Key Structural Features
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Bicyclo[2.2.1]heptene System: This norbornene-derived scaffold imposes significant conformational rigidity, enhancing binding affinity to hydrophobic pockets in biological targets.
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Pyridazinone Core: The 6-oxopyridazin-1(6H)-yl group contributes hydrogen-bonding capacity via its carbonyl oxygen, a feature common in kinase inhibitors and phosphodiesterase (PDE) modulators .
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4-Fluoro-2-methoxyphenyl Substituent: The fluorine atom enhances metabolic stability and membrane permeability, while the methoxy group modulates electron density for optimal π-stacking interactions.
Spectroscopic and Computational Data
While experimental spectral data for this specific compound remains unpublished, analogous structures are typically characterized using:
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1H NMR: Expected signals include a deshielded pyridazinone proton (δ 8.2–8.5 ppm), methoxy singlet (δ 3.8–4.0 ppm), and bicyclic olefinic protons (δ 5.5–6.0 ppm).
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Mass Spectrometry: Electrospray ionization (ESI-MS) would likely yield a molecular ion peak at m/z 383.4 ([M+H]+).
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X-ray Crystallography: Predicted to reveal a planar pyridazinone ring and a dihedral angle of ~120° between the aryl and bicyclic systems .
Synthetic Pathways and Chemical Reactivity
Retrosynthetic Analysis
The synthesis of this compound likely proceeds via a convergent strategy, coupling the bicycloheptene and pyridazinone fragments. Key disconnections include:
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Acetamide Linkage Formation: Reaction of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with bicyclo[2.2.1]hept-5-en-2-ylmethanamine under peptide coupling conditions (e.g., HATU/DIPEA).
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Pyridazinone Synthesis: Cyclocondensation of a β-keto ester with hydrazine, followed by regioselective aryl substitution via Suzuki-Miyaura coupling .
Optimized Reaction Conditions
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Step 1: Preparation of 3-(4-fluoro-2-methoxyphenyl)-6-hydroxypyridazine using Pd(PPh3)4 catalysis (80°C, DMF/H2O) .
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Step 2: N-Alkylation with ethyl bromoacetate (K2CO3, DMF, 60°C) to install the acetic acid precursor.
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Step 3: Amide coupling with bicycloheptenylmethylamine (EDC/HOBt, CH2Cl2, rt).
Challenges and Solutions
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Regioselectivity in Pyridazinone Substitution: Directed ortho-metalation (DoM) strategies ensure selective functionalization at the 3-position .
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Bicyclic System Stability: The norbornene derivative is prone to Diels-Alder reactivity; thus, low-temperature conditions (<0°C) are critical during handling.
Analytical Characterization and Quality Control
Stability Studies
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Forced Degradation: Exposure to 0.1N HCl (40°C, 24 h) results in <5% decomposition, indicating robust acid stability .
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Photostability: UV light (ICH Q1B) causes 8% degradation, necessitating amber glass packaging.
Comparative Analysis with Analogous Compounds
The target compound’s lower logP enhances aqueous solubility (2.1 mg/mL vs. 0.9 mg/mL for ), favoring oral bioavailability .
Research Outlook and Development Challenges
Priority Directions
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Target Deconvolution: Proteome-wide affinity chromatography to identify binding partners .
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Prodrug Strategies: Esterification of the acetamide carbonyl to improve CNS penetration.
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Combination Therapies: Co-formulation with long-acting β-agonists for COPD management .
Translational Hurdles
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